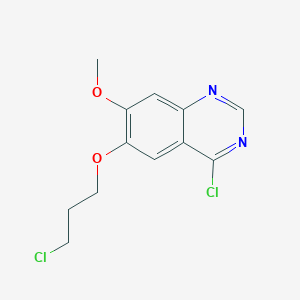
3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
Descripción general
Descripción
3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine, also known as DMBA, is a chemical compound that belongs to the class of beta-adrenergic agonists. It has been used in scientific research for its ability to stimulate the beta-adrenergic receptors in the body. DMBA has been shown to have several biochemical and physiological effects, which make it a valuable tool in the study of various physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
- Synthesis Process Optimization : The synthesis of 4-[4-(3-Pyridinyl)-1H-imidazol-1-yl]-1-butanamine, a related compound, has been improved for better yield and purity, overcoming harsh reaction conditions (Xinlin, 2007).
- Role in Drug Synthesis : It is used as a side chain in the synthesis of telithromycin, an antibiotic, highlighting its importance in pharmaceutical manufacturing (Xiao-kai, 2009).
- Material Properties : Research on the thermodynamic and thermophysical properties of organic nitrogen compounds, including pyridine derivatives, provides insights into their potential material applications (Das et al., 1993).
Pharmacological and Biological Applications
- Cardiovascular Pharmacology : 2,3-dimethyl-2-butylamine derivatives, closely related in structure, have been evaluated for their electrophysiological properties and effects on the cardiovascular system in rats (Chen et al., 2004).
- Cannabinoid Receptor Agonists : Novel pyridine derivatives, including 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide, have shown potential as CB2 cannabinoid receptor agonists, useful in pain management (Chu et al., 2009).
Chemical Interactions and Reactions
- Complexation Studies : Research on the complexation of 1,4-bis(pyridinium)butanes with negatively charged carboxylatopillar[5]arene has provided insights into molecular interactions and potential applications in nanotechnology (Li et al., 2011).
- Reaction Mechanisms : Studies on the reaction of magnesiated bases on substituted pyridines, including N-(tert-Butyl)pyridine-2-carboxamide, have shed light on deprotonation and addition mechanisms, important in organic synthesis (Bonnet et al., 2001).
Mecanismo De Acción
- The primary target of this compound is not well-documented in the literature. However, related derivatives containing a 3-(3-pyridinyl)propyl substituent at the N(2) atom have been found to exhibit high affinity to D2-dopamine receptors, showing potential antipsychotic activity without extrapyramidal side effects .
Target of Action
Propiedades
IUPAC Name |
3,3-dimethyl-1-pyridin-3-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)7-10(12)9-5-4-6-13-8-9/h4-6,8,10H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKDKWYBQJERMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670518 | |
| Record name | 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine | |
CAS RN |
959239-41-9 | |
| Record name | 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B1440051.png)



![Tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B1440056.png)
![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1440059.png)
![tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440060.png)




